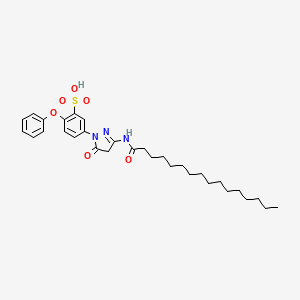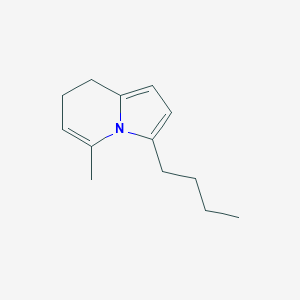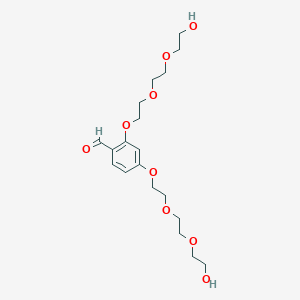
2,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde is an organic compound with the molecular formula C19H30O9 It is a derivative of benzaldehyde, characterized by the presence of multiple ethoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde typically involves the reaction of benzaldehyde with ethylene glycol derivatives under controlled conditions. One common method includes the use of tetraethylene glycol and a suitable catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the purity of the final product.
化学反応の分析
Types of Reactions
2,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzoic acid.
Reduction: Formation of 2,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
科学的研究の応用
2,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of 2,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 2,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzaldehyde
- 3,4-Bis(2-(2-methoxyethoxy)ethoxy)benzaldehyde
- 1,5-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)naphthalene
Uniqueness
2,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzaldehyde is unique due to its specific arrangement of ethoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
827596-23-6 |
|---|---|
分子式 |
C19H30O9 |
分子量 |
402.4 g/mol |
IUPAC名 |
2,4-bis[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C19H30O9/c20-3-5-23-7-9-25-11-13-27-18-2-1-17(16-22)19(15-18)28-14-12-26-10-8-24-6-4-21/h1-2,15-16,20-21H,3-14H2 |
InChIキー |
SQPHGUFNOOHGDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OCCOCCOCCO)OCCOCCOCCO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



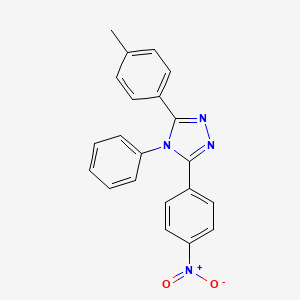
![(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B12894603.png)
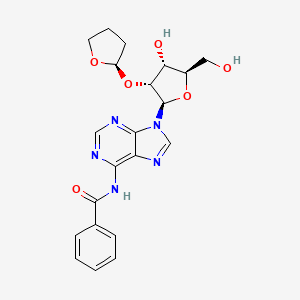
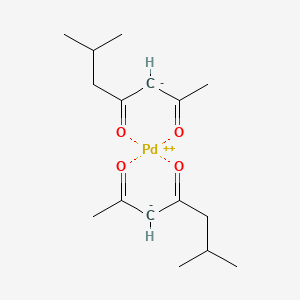
![1-[3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B12894615.png)
![1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12894618.png)
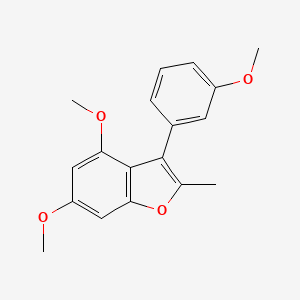
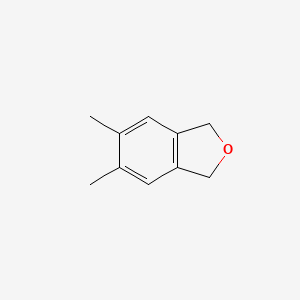
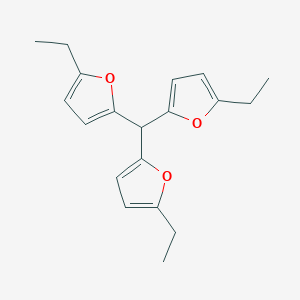
![2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one](/img/structure/B12894631.png)
